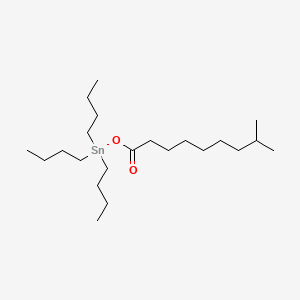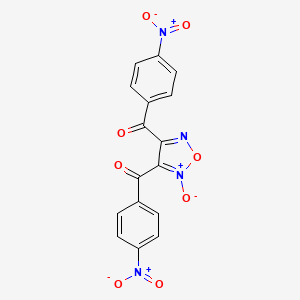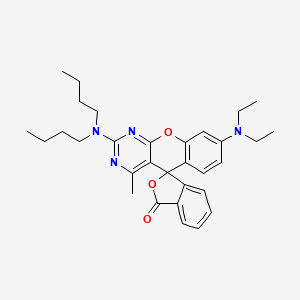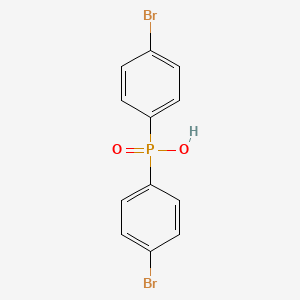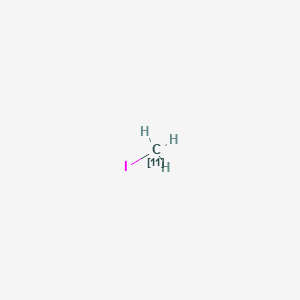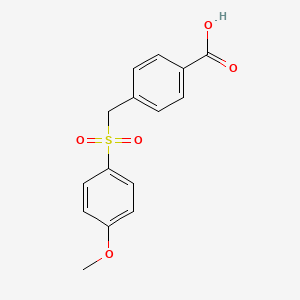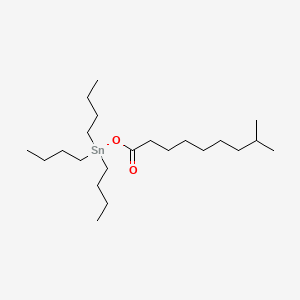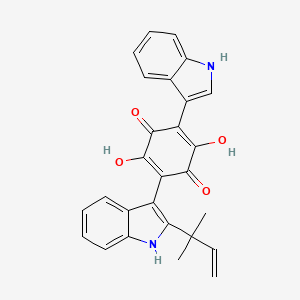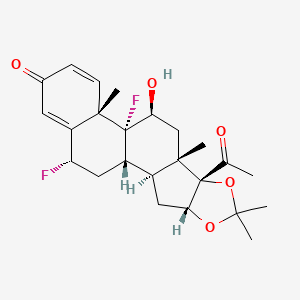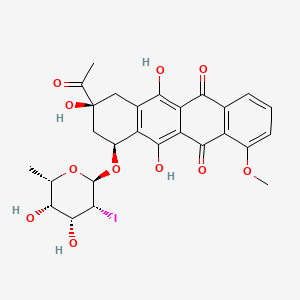![molecular formula C20H17ClN2O3 B12792875 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one CAS No. 57182-93-1](/img/structure/B12792875.png)
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one is a complex organic molecule known for its significant biological activity. It is also referred to as camptothecin . This compound is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata . It has garnered attention due to its potent anticancer properties, primarily through its inhibition of the enzyme DNA topoisomerase I .
準備方法
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through various methods. One common approach involves the extraction from the bark and stems of Camptotheca acuminata . The extraction process typically involves the following steps:
Extraction: The plant material is ground and soaked in a solvent such as ethanol or methanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate camptothecin.
Industrial Production Methods: Industrial production of camptothecin involves large-scale extraction from plant sources, followed by purification. Advances in biotechnology have also enabled the production of camptothecin through microbial fermentation and plant cell cultures .
化学反応の分析
Types of Reactions: Camptothecin undergoes various chemical reactions, including:
Oxidation: Camptothecin can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin analogs, such as 10-hydroxycamptothecin and 7-ethyl-10-hydroxycamptothecin .
科学的研究の応用
Camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of topoisomerase inhibitors.
Biology: Camptothecin is employed in cell biology research to study DNA replication and repair mechanisms.
Medicine: Its potent anticancer properties make it a valuable compound in cancer research and drug development.
作用機序
Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I . This enzyme is crucial for relieving torsional strain during DNA replication and transcription. Camptothecin stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, leading to the inhibition of DNA replication .
類似化合物との比較
Camptothecin is unique due to its specific inhibition of DNA topoisomerase I. Similar compounds include:
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative used for the treatment of colorectal cancer.
10-Hydroxycamptothecin: A more potent analog with enhanced anticancer activity.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
特性
CAS番号 |
57182-93-1 |
|---|---|
分子式 |
C20H17ClN2O3 |
分子量 |
368.8 g/mol |
IUPAC名 |
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-10-12-7-16-18-13(17(21)11-5-3-4-6-15(11)22-18)8-23(16)19(24)14(12)9-26-20(10)25/h3-7,10,20,25H,2,8-9H2,1H3 |
InChIキー |
NVUCXWARTRYWFI-UHFFFAOYSA-N |
正規SMILES |
CCC1C(OCC2=C1C=C3C4=NC5=CC=CC=C5C(=C4CN3C2=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



